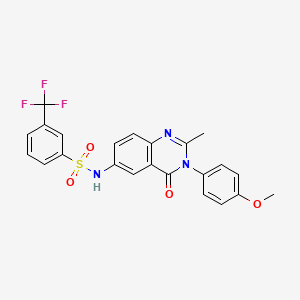
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H18F3N3O4S and its molecular weight is 489.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the class of quinazoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure
The compound's structure can be described as follows:
- Core Structure : Quinazoline ring system with a 4-oxo group.
- Substituents :
- A methoxyphenyl group at the 3-position.
- A trifluoromethyl group at the 3-position of the benzenesulfonamide moiety.
Synthesis
The synthesis of this compound involves multi-step organic reactions. The synthetic route typically includes the formation of the quinazoline core followed by the introduction of various functional groups through nucleophilic substitutions and condensation reactions.
Antitumor Activity
Research indicates that quinazoline derivatives exhibit significant antitumor activity through various mechanisms:
- Inhibition of Kinases : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and EGFR, leading to reduced tumor growth in vitro and in vivo studies .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- COX Inhibition : Similar quinazoline derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. This suggests potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of quinazolines have also been explored:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that modifications in the quinazoline structure can enhance antimicrobial activity .
Case Study 1: Antitumor Efficacy
A study evaluated a series of quinazoline derivatives for their ability to inhibit tumor cell lines. The specific compound demonstrated an IC50 value of 0.5 µM against A549 lung cancer cells, indicating potent antitumor activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Potential
In a model of induced inflammation, the compound was tested for its ability to reduce edema in rats. Results showed a significant reduction in paw swelling when administered at a dose of 10 mg/kg compared to control groups, supporting its potential as an anti-inflammatory agent .
Data Table
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O4S/c1-14-27-21-11-6-16(28-34(31,32)19-5-3-4-15(12-19)23(24,25)26)13-20(21)22(30)29(14)17-7-9-18(33-2)10-8-17/h3-13,28H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDIARMCJVVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C(=O)N1C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














